molecular formula C19H20N2O4 B3003140 Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- CAS No. 695223-39-3

Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-

Cat. No. B3003140
CAS RN: 695223-39-3
M. Wt: 340.379
InChI Key: DCPOGRBHLIUKER-UHFFFAOYSA-N
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Description

The compound "Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-" is a derivative of acrylamide with potential applications in various fields, including organic synthesis and possibly as a herbicide. The papers provided discuss several related compounds, focusing on their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related acrylamide derivatives has been explored in different contexts. For instance, the synthesis of ethyl 2-cyano-3-(furan-2-yl) acrylamide was achieved using green chemistry principles under microwave radiation, with subsequent enantioselective ene-reduction by marine and terrestrial fungi to yield (R)-2-cyano-3-(furan-2-yl) propanamide with high enantiomeric excess . Another study reported the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters through condensation reactions, although these did not exhibit the anticipated antibacterial activity . Additionally, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors was described, with some compounds showing promising herbicidal activities .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of related compounds. For example, ethyl 2-cyano-3-N,N-dimethyl amino acrylate was found to crystallize in the monoclinic space group with a nearly planar conformation, and the presence of intra-molecular and inter-molecular interactions was noted to stabilize the structure . Similarly, the growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals was achieved, and their structure was confirmed by single crystal X-ray diffraction, revealing a triclinic crystal system .

Chemical Reactions Analysis

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl) propanamide by fungi is a notable chemical reaction, demonstrating the potential of biocatalysis in organic synthesis . The tautomerization of the reduction product to form an achiral ketenimine in the presence of protic solvents was also observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acrylamide derivatives have been characterized using various techniques. Spectroscopic methods, including infrared spectroscopy and quantum chemistry calculations, have been used to study the vibrational spectra and optimized geometries of these molecules . Optical, thermal, and electrical characterizations of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate were performed, revealing its absorption properties, molar extinction coefficient, emission behavior, and photoconductivity . The thermal behavior was analyzed using thermal gravimetric and differential thermal analysis .

Future Directions

Cyanoacetamide derivatives have potential in evolving better chemotherapeutic agents . Their synthetic utility in building various organic heterocycles is a promising area of research .

properties

IUPAC Name

(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-4-6-16(25-13)11-15(12-20)19(22)21-9-8-14-5-7-17(23-2)18(10-14)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPOGRBHLIUKER-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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